molecular formula C14H24N2O2 B2811692 N-[1-(Oxan-4-yl)pyrrolidin-3-yl]cyclobutanecarboxamide CAS No. 2415471-68-8

N-[1-(Oxan-4-yl)pyrrolidin-3-yl]cyclobutanecarboxamide

Cat. No.: B2811692
CAS No.: 2415471-68-8
M. Wt: 252.358
InChI Key: DJVYTXBEEGQJDJ-UHFFFAOYSA-N
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Description

N-[1-(Oxan-4-yl)pyrrolidin-3-yl]cyclobutanecarboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrrolidine ring, an oxane ring, and a cyclobutanecarboxamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

The synthesis of N-[1-(Oxan-4-yl)pyrrolidin-3-yl]cyclobutanecarboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidine ring, followed by the introduction of the oxane ring and the cyclobutanecarboxamide group. Common reagents used in these reactions include various amines, carboxylic acids, and cyclization agents. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

N-[1-(Oxan-4-yl)pyrrolidin-3-yl]cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[1-(Oxan-4-yl)pyrrolidin-3-yl]cyclobutanecarboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(Oxan-4-yl)pyrrolidin-3-yl]cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-[1-(Oxan-4-yl)pyrrolidin-3-yl]cyclobutanecarboxamide can be compared with other similar compounds,

Properties

IUPAC Name

N-[1-(oxan-4-yl)pyrrolidin-3-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c17-14(11-2-1-3-11)15-12-4-7-16(10-12)13-5-8-18-9-6-13/h11-13H,1-10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVYTXBEEGQJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2CCN(C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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